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Compound of Interest

3,5-Dibromo-4-methoxybenzoic
Compound Name: d
aci

cat. No.: B1363588

An In-Depth Technical Guide to the Spectroscopic Data of 3,5-Dibromo-4-methoxybenzoic
acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromo-4-
methoxybenzoic acid, a compound of interest in organic synthesis and potential
pharmaceutical applications. The following sections detail its spectral characteristics and the
methodologies for their acquisition.

Spectroscopic Data Summary

The structural characterization of 3,5-Dibromo-4-methoxybenzoic acid is supported by a
combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy,
and mass spectrometry (MS). The quantitative data obtained from these techniques are
summarized below.

Table 1: *"H NMR Spectral Data of 3,5-Dibromo-4-
methoxybenzoic acid
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~13.0-11.0 Singlet (broad) 1H -COOH
~8.2 Singlet 2H Ar-H
~3.9 Singlet 3H -OCHs

Note: Predicted chemical shifts based on typical values for similar structures.

Table 2: **C NMR Spectral Data of 3,5-Dibromo-4-
methoxybenzoic acid

Chemical Shift (8) ppm Assighment
~165 -COOH

~158 C-OCHs

~138 C-H

~132 C-COOH
~115 C-Br

~60 -OCHs

Note: Predicted chemical shifts based on typical values for similar structures.

Table 3: Key IR Absorption Bands for 3,5-Dibromo-4-
methoxybenzoic acid
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Wavenumber . . . .
Intensity Functional Group Vibration Mode
(cm™)
~3300 - 2500 Broad O-H Stretching
~1710 Strong C=0 Stretching
) Aromatic Ring
~1600, ~1470 Medium-Strong Cc=C ]
Stretching
Asymmetric Stretching
~1250 Strong C-O0
(Aryl Ether)
) Symmetric Stretching
~1050 Medium C-O0
(Aryl Ether)
~700 Strong C-Br Stretching

Note: Predicted absorption bands based on characteristic frequencies for the functional groups
present.

Table 4: Mass Spectrometry Data for 3,5-Dibromo-4-
methoxybenzoic acid
m/z

Relative Intensity (%) Assignment
308, 310, 312 Variable [M]* (Molecular lon)
293, 295, 297 Variable [M-CHs]*
265, 267, 269 Variable [M-COOH]*

Note: Predicted fragmentation pattern. The presence of two bromine atoms will result in a
characteristic isotopic pattern for bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Approximately 5-10 mg of 3,5-Dibromo-4-methoxybenzoic acid is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a standard 5
mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal
standard (& 0.00 ppm).

e 1H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500
MHz spectrometer. Key acquisition parameters include a spectral width of 0-15 ppm, a
sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32), and a
relaxation delay of 1-2 seconds.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument,
typically at a frequency of 100 or 125 MHz. A wider spectral width (e.g., 0-200 ppm) is used.
Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and
a longer relaxation delay are often required. Proton decoupling is employed to simplify the
spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is
finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using
an agate mortar and pestle. The mixture is then compressed in a pellet die under high
pressure to form a transparent or translucent pellet.

o Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample
pellet is then placed in the sample holder of the FT-IR spectrometer. The spectrum is
typically recorded over a range of 4000 to 400 cm~* with a resolution of 4 cm~1.

Mass Spectrometry (MS)

e Sample Introduction and lonization: The sample can be introduced into the mass
spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid
chromatography (LC). Electron lonization (El) is a common method for ionization, where the
sample is bombarded with a high-energy electron beam.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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+ Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of 3,5-Dibromo-4-methoxybenzoic acid is
depicted in the following diagram.
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Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic data for 3,5-Dibromo-4-methoxybenzoic
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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